2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and a phenoxy group, which includes chlorine and methyl substituents. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the phenoxy and pyridine intermediates. One common method includes the etherification of 4-chloro-2-methylphenol with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or pyridine derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar phenoxy structure.
Mecoprop: A phenoxy herbicide with an additional methyl group.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-8-7-11(16)4-5-12(8)20-15-13(14(17)19)9(2)6-10(3)18-15/h4-7H,1-3H3,(H2,17,19) |
InChI Key |
ZKRIUGDTEVEZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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